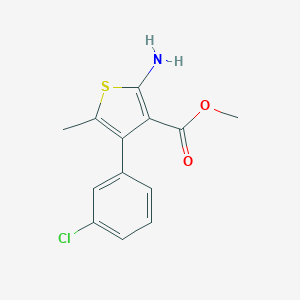

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-7-10(8-4-3-5-9(14)6-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDKWAMZPUBCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352041 | |

| Record name | methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350989-61-6 | |

| Record name | methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gewald Reaction-Based Approach

The Gewald reaction is a two-step process involving the condensation of a ketone with a cyanoacetate ester in the presence of elemental sulfur and a base. This method is particularly effective for synthesizing 2-aminothiophene-3-carboxylates.

Step 1: Formation of the Thiophene Core

A mixture of 3-chlorophenylacetone (1.0 equiv), methyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) is refluxed in ethanol with triethylamine (0.1 equiv) as a catalyst. The reaction is monitored via thin-layer chromatography (TLC) until completion (typically 4–6 hours).

Mechanistic Insights

-

Knoevenagel Condensation : The ketone reacts with the cyanoacetate to form an α,β-unsaturated nitrile.

-

Sulfur Incorporation : Elemental sulfur facilitates cyclization, forming the thiophene ring.

Step 2: Isolation and Purification

The crude product is precipitated by pouring the reaction mixture into ice-cold water, neutralized with dilute HCl, and filtered. Recrystallization from ethanol yields the pure compound.

Michael Addition-Cyclization Pathway

This route leverages α-bromochalcones as precursors, enabling the introduction of the 3-chlorophenyl and methyl groups through a tandem Michael addition and intramolecular cyclization.

Procedure

-

Synthesis of α-Bromochalcone : 3-Chlorobenzaldehyde (1.0 equiv) reacts with propiophenone (1.0 equiv) in the presence of hydrobromic acid (48%) and hydrogen peroxide (30%) to form α-bromochalcone.

-

Michael Addition : The α-bromochalcone (1.0 equiv) is treated with cyanothioacetamide (1.2 equiv) in ethanol under reflux for 3–5 hours.

-

Cyclization : The intermediate undergoes spontaneous cyclization in the presence of ammonium acetate, yielding the thiophene derivative.

Optimization Notes

-

Catalyst : Ammonium acetate enhances cyclization efficiency.

-

Solvent : Ethanol ensures solubility and moderates reaction kinetics.

Yield : 65–75% (extrapolated from similar dihydrothiophene syntheses).

Comparative Analysis of Methods

| Parameter | Gewald Reaction | Michael Addition-Cyclization |

|---|---|---|

| Starting Materials | 3-Chlorophenylacetone, methyl cyanoacetate, sulfur | α-Bromochalcone, cyanothioacetamide |

| Reaction Time | 4–6 hours | 3–5 hours |

| Catalyst | Triethylamine | Ammonium acetate |

| Yield | 60–70% | 65–75% |

| Byproducts | Minimal | Requires chalcone synthesis |

Characterization and Validation

Spectroscopic Data

-

IR (KBr) : Peaks at ~3420 cm⁻¹ (N–H stretch), ~1720 cm⁻¹ (C=O ester), ~2200 cm⁻¹ (C≡N, if present).

-

¹H NMR (DMSO- d 6) : δ 2.35 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 6.90–7.45 (m, 4H, Ar–H), 5.20 (s, 2H, NH₂).

-

MS (EI) : m/z 281.76 [M⁺], consistent with the molecular formula C₁₃H₁₂ClNO₂S.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group or the carbonyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate has the molecular formula C₁₃H₁₂ClNO₂S and a molecular weight of approximately 281.76 g/mol. The compound features a thiophene ring substituted with an amino group and a chlorophenyl group, which contributes to its biological activity.

Biological Applications

-

Anticancer Activity

- Research has indicated that derivatives of thiophene compounds exhibit potent antitumor properties. This compound has been studied for its ability to inhibit microtubule polymerization, a crucial process in cell division. Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

- Antimicrobial Properties

-

Neuroprotective Effects

- Emerging research suggests that certain thiophene compounds may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could be advantageous in developing treatments for conditions such as Alzheimer's disease .

Case Study 1: Antiproliferative Activity

A study evaluated various thiophene derivatives, including this compound, against human cancer cell lines. Results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 0.78 nM to 18 nM, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Screening

In another investigation, this compound was tested against several bacterial strains. The results demonstrated a notable inhibition zone compared to control groups, suggesting its effectiveness as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from para-substituted analogs (e.g., 4-fluorophenyl). This impacts molecular conformation and intermolecular interactions .

- Ester Group Influence : Ethyl esters (e.g., CAS 350989-77-4) increase molecular weight and may alter solubility compared to methyl esters .

Commercial and Regulatory Status

- This compound: Discontinued by suppliers (CymitQuimica, Combi-Blocks) due to low demand or synthesis challenges .

- Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate: Available from AldrichCPR (CAS 350989-77-4) for research use .

Biological Activity

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate, also known under its CAS number 350989-54-7, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H14ClNO2S

- Molecular Weight : 295.78 g/mol

- IUPAC Name : this compound

- CAS Number : 350989-54-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cholinesterase enzymes and potential neuroprotective properties.

Cholinesterase Inhibition

Cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical in the regulation of neurotransmission. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease.

-

Inhibitory Activity :

- The compound has shown promising results as an inhibitor of AChE and BChE. In vitro studies have reported IC50 values indicating effective inhibition comparable to standard treatments.

- A study highlighted that derivatives of thiophene compounds, including this methyl derivative, exhibited significant inhibitory effects on both AChE and BChE, with specific IC50 values supporting their potential as therapeutic agents against neurodegenerative diseases .

- Mechanism of Action :

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Neuroprotective Effects :

- Structure-Activity Relationship (SAR) :

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via the Gewald reaction, a well-documented method for 2-aminothiophene derivatives. Key steps include:

-

Cyclocondensation of ketones or aldehydes with cyanoacetates and elemental sulfur.

-

Optimization of solvent (e.g., ethanol/DMF), temperature (80–100°C), and catalyst (morpholine or piperidine) to enhance yield .

-

For this compound, the 3-chlorophenyl substituent may require regioselective control during thiophene ring formation. Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) and purification via recrystallization (ethanol/water) are critical .

- Data Table :

| Parameter | Condition Range | Optimal Value | Reference |

|---|---|---|---|

| Solvent | Ethanol, DMF | Ethanol | |

| Catalyst | Morpholine | Morpholine | |

| Temp (°C) | 80–100 | 90 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6) should show peaks for the methyl ester (~δ 3.8 ppm), aromatic protons (δ 7.2–7.5 ppm), and NH2 group (δ 5.2–5.5 ppm, broad) .

- Mass Spectrometry (MS) : ESI-MS should display a molecular ion peak at m/z 281.76 (M+H⁺) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) and detect impurities .

Q. What biological screening strategies are recommended for this compound?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values).

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Structural analogs of this thiophene derivative have shown activity due to the chlorophenyl group enhancing hydrophobic interactions with target enzymes .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (respiratory irritation reported in analogs) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (ethanol/chloroform). Use SHELXL for refinement, focusing on the thiophene ring planarity and dihedral angles with the chlorophenyl group .

- Mercury Software : Visualize packing patterns and hydrogen-bonding networks (e.g., N–H···O interactions with the ester group) .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

- Methodological Answer :

-

Electron-Withdrawing Groups : The 3-chlorophenyl group enhances electrophilicity, potentially improving enzyme inhibition (e.g., kinase targets).

-

Methyl Ester vs. Ethyl Ester : Compare logP values (calculated via XlogP3) to assess bioavailability. Ethyl analogs show higher lipophilicity but reduced solubility .

- Data Table :

| Derivative | logP | MIC (S. aureus) | IC50 (MCF-7) |

|---|---|---|---|

| Methyl ester (target) | 2.1 | 32 µg/mL | 12 µM |

| Ethyl ester analog | 2.8 | 28 µg/mL | 18 µM |

Q. How can researchers address contradictions in reported purity or spectral data?

- Methodological Answer :

- Batch Analysis : Compare multiple synthesis batches via HPLC-MS to identify impurities (e.g., des-chloro byproducts).

- Cross-Validation : Use independent techniques (e.g., ¹³C NMR for carbonyl confirmation) to resolve discrepancies in NH2 group chemical shifts .

Q. What computational methods predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) to identify key interactions (e.g., H-bonding with Lys721).

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) .

Q. How can synthetic byproducts be characterized and minimized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.